3,4-Dibromopentanoic acid

Description

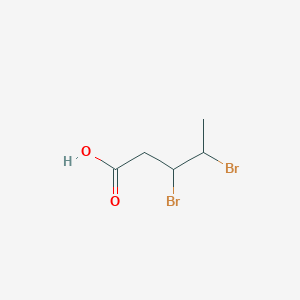

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8Br2O2 |

|---|---|

Molecular Weight |

259.92 g/mol |

IUPAC Name |

3,4-dibromopentanoic acid |

InChI |

InChI=1S/C5H8Br2O2/c1-3(6)4(7)2-5(8)9/h3-4H,2H2,1H3,(H,8,9) |

InChI Key |

XUCYZDCRSFGQOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC(=O)O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Conditions for 3,4 Dibromopentanoic Acid

Approaches to 3,4-Dibromopentanoic Acid Synthesis

The principal method for synthesizing this compound involves the direct bromination of an appropriate unsaturated pentanoic acid. The position of the double bond in the precursor is critical for obtaining the desired product.

Bromination of Unsaturated Pentanoic Acid Precursors

The most logical precursor for the synthesis of this compound is pent-3-enoic acid. The addition of molecular bromine (Br₂) across the carbon-carbon double bond results in the formation of the target vicinal dibromide.

The bromination of alkenes proceeds through an electrophilic addition mechanism. The bromine molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-addition fashion, resulting in the two bromine atoms being on opposite faces of the original double bond. gctlc.orgacs.orgrsc.orgacs.org

For a precursor like pent-3-enoic acid, the electrophilic bromine will add to the carbons at positions 3 and 4. The regioselectivity is inherently controlled by the location of the double bond in the precursor molecule. The presence of the carboxylic acid group can influence the reactivity of the double bond, but in the case of pent-3-enoic acid, the double bond is sufficiently removed from the electron-withdrawing carboxylic acid group, allowing the reaction to proceed similarly to a simple alkene bromination.

The reaction is typically carried out by treating the unsaturated acid with a solution of bromine in a suitable inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). acs.org

Table 1: Regioselective Bromination of Pent-3-enoic Acid

| Reactant | Reagent | Solvent | Product |

|---|

The stereochemistry of the starting alkene (cis or trans) dictates the stereochemistry of the resulting dibrominated product. The anti-addition mechanism of bromination is stereospecific.

From (E)-pent-3-enoic acid (trans): The anti-addition of bromine will result in the formation of the (3R,4S)- and (3S,4R)-enantiomeric pair of this compound, which is the erythro diastereomer.

From (Z)-pent-3-enoic acid (cis): The anti-addition of bromine will result in the formation of the (3R,4R)- and (3S,4S)-enantiomeric pair of this compound, which is the threo diastereomer.

The reaction temperature is a crucial parameter. Lower temperatures are generally favored to minimize side reactions and to control the stereoselectivity of the addition. The reaction is often performed at or below room temperature, sometimes in an ice bath to manage any exothermicity. rsc.org

The choice of solvent can also play a role. While non-polar solvents like CCl₄ are common, other solvents can be used. The solvent can influence the stability of the bromonium ion intermediate and the solubility of the reactants and products.

Table 2: Influence of Precursor Stereochemistry on Product Isomers

| Starting Material | Bromination Mechanism | Product Diastereomer |

|---|---|---|

| (E)-pent-3-enoic acid | Anti-addition | erythro-3,4-Dibromopentanoic acid |

Alternative Synthetic Routes to this compound

While direct bromination of pent-3-enoic acid is the most straightforward approach, other theoretical pathways could be considered, although they are less common and may involve more complex synthetic steps. One such possibility could involve the transformation of a precursor that already contains one or both bromine atoms, or the conversion of a different functional group to the carboxylic acid after bromination. However, these methods are generally less efficient for this specific target molecule.

Another related reaction is bromolactonization, where the bromination of an unsaturated acid in the presence of water or another nucleophilic solvent can lead to the formation of a bromo-lactone instead of a dibromo-acid. For instance, the bromination of pent-4-enoic acid can yield a brominated γ-lactone. This highlights the importance of selecting the correct unsaturated acid precursor and controlling the reaction conditions to avoid undesired cyclization products.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound involves several key factors to maximize yield and purity while ensuring safety and efficiency.

Key Optimization Parameters:

Stoichiometry of Reagents: The molar ratio of bromine to the unsaturated pentanoic acid is a critical parameter. A slight excess of bromine may be used to ensure complete consumption of the starting material, but a large excess should be avoided to minimize side reactions and simplify purification.

Reaction Temperature: As mentioned, maintaining a low and controlled temperature is crucial for selectivity and to prevent unwanted byproducts.

Rate of Addition: The slow, dropwise addition of the bromine solution to the unsaturated acid helps to control the reaction exotherm and maintain a consistent temperature.

Solvent Choice and Concentration: The solvent should be inert to the reaction conditions and provide good solubility for the reactants. The concentration of the reactants can influence the reaction rate and the ease of product isolation.

Work-up and Purification: After the reaction is complete, any excess bromine is typically quenched with a reducing agent like sodium thiosulfate. The product is then extracted and purified, often by recrystallization or column chromatography, to remove any unreacted starting materials or byproducts.

Scalability Considerations:

Scaling up the synthesis from a laboratory to a larger scale introduces challenges that need to be addressed:

Heat Management: The bromination of alkenes is an exothermic process. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. This may require the use of jacketed reactors with cooling systems.

Mixing: Ensuring efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized hotspots, especially during the addition of bromine.

Material Handling: Handling larger quantities of bromine, which is a corrosive and toxic substance, requires appropriate safety precautions, including specialized equipment and well-ventilated areas.

Product Isolation: The methods for product isolation and purification may need to be adapted for larger quantities. For example, filtration and drying processes will need to be scaled up appropriately.

Exploration of Green Chemistry Methodologies for Synthesis

Traditional bromination methods often use hazardous reagents like elemental bromine and chlorinated solvents, which raise environmental and safety concerns. Green chemistry principles aim to develop more sustainable and safer synthetic routes.

Greener Brominating Agents:

Several alternatives to molecular bromine have been explored to make the bromination process safer and more environmentally friendly. These include:

N-Bromosuccinimide (NBS): NBS is a solid and easier-to-handle source of electrophilic bromine compared to liquid bromine. wordpress.comcambridgescholars.com It can be used for the bromination of alkenes, often in the presence of a radical initiator or under photochemical conditions for allylic bromination, but it can also be used for electrophilic additions.

Pyridinium Tribromide: This is another solid, stable, and safer alternative to liquid bromine.

In situ Generation of Bromine: Bromine can be generated in situ from safer and more stable sources. For example, the oxidation of bromide salts (like NaBr or KBr) with an oxidizing agent can produce bromine directly in the reaction mixture. gctlc.org Common oxidizing agents include hydrogen peroxide (H₂O₂), oxone, or sodium perborate. gctlc.org This approach avoids the handling and storage of bulk elemental bromine. A combination of sodium bromide and sodium bromate (B103136) in an acidic medium can also serve as an effective brominating system. rsc.org

Greener Solvents:

Replacing hazardous chlorinated solvents is a key aspect of green chemistry. Potential greener alternatives for bromination reactions include:

Water: For certain substrates and reaction conditions, water can be a suitable solvent, especially when using water-soluble brominating agents.

Ionic Liquids: These are salts that are liquid at low temperatures and can serve as both a solvent and a catalyst, often with high efficiency and the potential for recycling.

Solvent-Free Conditions: In some cases, reactions can be carried out without a solvent, particularly when using solid reagents or under microwave irradiation. acgpubs.org This significantly reduces waste and simplifies the work-up process.

Catalytic Approaches:

The development of catalytic methods for bromination is an active area of research. Using a catalyst can improve the efficiency and selectivity of the reaction, potentially allowing for milder reaction conditions and reducing the amount of waste generated. For instance, some Lewis acids or phase-transfer catalysts can be employed to facilitate the bromination process.

Table 3: Comparison of Traditional vs. Green Bromination Methods

| Feature | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Pyridinium Tribromide, In situ generated Br₂ |

| Solvents | Chlorinated Solvents (e.g., CCl₄, CH₂Cl₂) | Water, Ionic Liquids, Solvent-free conditions |

| Safety | High risk due to corrosive and toxic nature of Br₂ and solvents | Reduced risk with solid reagents and less hazardous solvents |

| Waste | Generation of hazardous organic waste | Reduced waste, potential for catalyst and solvent recycling |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dibromopentanoic Acid

Reactions at the Vicinal Bromine Centers

The presence of two bromine atoms on adjacent carbons in 3,4-dibromopentanoic acid provides a rich playground for a variety of chemical transformations. These reactions primarily involve the cleavage of the carbon-bromine bonds, leading to the formation of unsaturated compounds or the introduction of new functional groups.

Nucleophilic Substitution Reactions (e.g., Formation of Phenoxyalkene Derivatives)

One of the key reactions at the vicinal bromine centers is nucleophilic substitution. A notable example is the formation of phenoxyalkene derivatives. In a patented process, this compound is reacted with a substituted phenol (B47542) in the presence of a base, such as potassium carbonate, to yield a phenoxyalkene derivative. This transformation likely proceeds through a sequence of dehydrobromination to form an intermediate unsaturated bromo-acid, followed by nucleophilic attack of the phenoxide on the carbon bearing the remaining bromine atom. The reaction conditions are crucial in directing the outcome and minimizing side reactions.

Table 1: Synthesis of Phenoxyalkene Derivatives from this compound

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Substituted Phenol | Potassium Carbonate | Phenoxyalkene derivative |

Elimination Reactions (e.g., Dehydrobromination pathways from 3,4-dibromovaleric acid to unsaturated species)

Elimination reactions, specifically dehydrobromination, are a prominent feature of the reactivity of this compound, which is a derivative of 3,4-dibromovaleric acid. The treatment of vicinal dibromides with a base can lead to the formation of either a vinyl bromide or an alkyne, depending on the reaction conditions and the strength of the base.

The mechanism of dehydrobromination typically follows an E2 (bimolecular elimination) pathway, where a strong base abstracts a proton from a carbon atom adjacent to the one bearing a bromine atom, leading to the simultaneous departure of the bromide ion and the formation of a double bond. The stereochemistry of the starting material can influence the stereochemistry of the resulting alkene.

For this compound, the initial dehydrobromination can result in the formation of isomeric bromopentenoic acids. Subsequent elimination of the second bromine atom can then lead to the formation of pentadienoic acid derivatives. The regioselectivity of these elimination reactions is governed by factors such as the nature of the base and the substitution pattern of the substrate.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in this compound offers another site for chemical modification, primarily through nucleophilic acyl substitution reactions. These transformations allow for the conversion of the carboxylic acid into a variety of functional derivatives.

Nucleophilic Acyl Substitution Reactions (e.g., Esterification and Amidation)

The carboxylic acid moiety of this compound can readily undergo nucleophilic acyl substitution to form esters and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.comchemguide.co.ukorganic-chemistry.orgathabascau.ca The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk Subsequent dehydration yields the ester. masterorganicchemistry.com

Amidation: Similarly, this compound can be converted to its corresponding amide by reaction with an amine. This transformation often requires the use of a coupling agent or activation of the carboxylic acid to facilitate the reaction, as amines are basic and can form unreactive ammonium (B1175870) carboxylate salts with the acid. encyclopedia.pub The direct thermal condensation of the acid and amine is also possible but typically requires high temperatures. encyclopedia.pub

Table 2: Nucleophilic Acyl Substitution Products of this compound

| Reaction Type | Nucleophile | Product |

| Esterification | Alcohol (e.g., Methanol) | Methyl 3,4-dibromopentanoate |

| Amidation | Amine (e.g., Ammonia) | 3,4-Dibromopentanamide |

Derivatization for Advanced Functionalization and Catalytic Applications

The derivatives of this compound, obtained through reactions at either the bromine centers or the carboxylic acid moiety, can serve as precursors for more complex molecules with potential applications in various fields, including catalysis. For example, the unsaturated carboxylic acids or esters formed from dehydrobromination can be utilized as monomers in polymerization reactions or as ligands for metal catalysts. The presence of multiple functional groups allows for a wide range of further modifications, leading to the synthesis of novel compounds with tailored properties. While specific catalytic applications of this compound derivatives are not extensively documented, the functional handles present in its derivatives suggest potential for their use in designing new catalytic systems.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Elucidation of reaction mechanisms for compounds like this compound would typically involve a combination of kinetic experiments to determine reaction orders, rate constants, and activation parameters, alongside spectroscopic techniques to identify and characterize intermediates and transition states.

Hypothetical Kinetic Studies:

A hypothetical kinetic study of a reaction involving this compound, for instance, its base-promoted dehydrobromination, would likely involve monitoring the disappearance of the reactant or the appearance of a product over time. This could be achieved using techniques such as UV-Vis spectroscopy, if the product has a suitable chromophore, or by periodically taking aliquots and analyzing them via chromatography (e.g., GC-MS or HPLC). The data from such experiments would be used to construct rate laws. For example, if the reaction were found to be first order in this compound and first order in the base, the rate law would be expressed as:

Rate = k[this compound][Base]

The following table illustrates the type of data that would be collected in such a hypothetical kinetic experiment.

| Experiment | Initial [this compound] (M) | Initial [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | Data Not Available |

| 2 | 0.20 | 0.10 | Data Not Available |

| 3 | 0.10 | 0.20 | Data Not Available |

Hypothetical Spectroscopic Studies:

Spectroscopic methods would be invaluable in identifying the structures of any intermediates and products formed during the reaction of this compound. For example, in a potential cyclization reaction to form a lactone, Infrared (IR) spectroscopy could be used to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of a new carbonyl stretch at a different frequency, characteristic of the lactone ring.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be instrumental in providing detailed structural information about the products. In-situ NMR monitoring could potentially be used to observe the formation and decay of transient intermediates during a reaction, providing direct insight into the reaction mechanism.

The table below outlines the expected spectroscopic shifts for the starting material, which would be compared against those of the reaction products in a mechanistic study.

| Spectroscopic Technique | Key Expected Features |

|---|---|

| 1H NMR | Signals for CH3, CH2, and CHBr groups, as well as the acidic proton of the carboxylic acid. |

| 13C NMR | Signals for the carbonyl carbon, carbons bearing bromine atoms, and other aliphatic carbons. |

| IR Spectroscopy | Characteristic absorptions for the C=O and O-H of the carboxylic acid group, and C-Br stretches. |

Despite the logical application of these standard mechanistic investigation techniques, specific research findings containing detailed data tables and in-depth discussions on the kinetic and spectroscopic analysis of this compound's reactivity are not present in the surveyed scientific literature. Therefore, a definitive, evidence-based discussion on the elucidation of its reaction mechanisms remains an area for future research.

Stereochemical Aspects and Control in 3,4 Dibromopentanoic Acid Chemistry

Diastereoselective and Enantioselective Synthesis Considerations for Chiral Centers

The synthesis of 3,4-dibromopentanoic acid presents the challenge of controlling the relative and absolute stereochemistry of the two contiguous stereocenters. This can be approached through diastereoselective and enantioselective strategies.

A common precursor for the synthesis of this compound is pent-3-enoic acid or its derivatives. The direct bromination of the double bond in this precursor leads to the formation of the two C-Br bonds. The stereochemical outcome of this reaction is dictated by the mechanism of bromine addition. Typically, the bromination of an alkene proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion.

From (E)-pent-3-enoic acid: Anti-addition of bromine would lead to the formation of the (3R,4S)- and (3S,4R)-enantiomers, which constitute the threo diastereomer.

From (Z)-pent-3-enoic acid: Anti-addition of bromine would result in the formation of the (3R,4R)- and (3S,4S)-enantiomers, which make up the erythro diastereomer.

Achieving enantioselectivity in such a synthesis would require the use of a chiral reagent or catalyst. For instance, chiral bifunctional sulfide (B99878) catalysts have been shown to be effective in the enantioselective bromolactonization of 4-pentenoic acids, a related transformation that could potentially be adapted. researchgate.net

Another strategy involves the use of chiral auxiliaries. An achiral pentenoic acid derivative could be coupled to a chiral auxiliary, which would then direct the diastereoselective addition of bromine to the double bond. Subsequent removal of the auxiliary would yield an enantiomerically enriched this compound.

The table below summarizes the expected stereochemical outcomes from the bromination of pent-3-enoic acid isomers.

| Starting Material | Bromination Stereochemistry | Product Stereoisomers | Diastereomer |

| (E)-pent-3-enoic acid | Anti-addition | (3R,4S)- and (3S,4R)-3,4-dibromopentanoic acid | threo |

| (Z)-pent-3-enoic acid | Anti-addition | (3R,4R)- and (3S,4S)-3,4-dibromopentanoic acid | erythro |

Conformational Analysis of this compound and its Derivatives

The conformational preferences of this compound are primarily dictated by the rotation around the C3-C4 single bond. A Newman projection analysis reveals the relative stabilities of the staggered and eclipsed conformations. The staggered conformations, being lower in energy, are more populated. These are the anti and gauche conformations.

In the anti conformation, the two bulky bromine atoms are positioned at a dihedral angle of 180°, minimizing steric repulsion. In the two gauche conformations, the bromine atoms are at a dihedral angle of 60°. These are generally less stable than the anti conformation due to steric strain and potential dipole-dipole repulsion between the C-Br bonds.

The relative energies of these conformers are influenced by a combination of steric and electronic effects:

Steric Strain: Repulsive interactions between bulky groups. The interaction between two bromine atoms is the most significant.

Torsional Strain: The energy cost associated with eclipsing interactions.

Dipole-Dipole Interactions: Repulsive or attractive interactions between polar bonds. The C-Br bonds have significant dipole moments.

The following table outlines the key interactions and their estimated energetic costs, which influence the conformational equilibrium.

| Interaction Type | Description | Relative Energy Cost |

| Br-Br gauche | Steric and dipolar repulsion between two bromine atoms at a 60° angle. | High |

| Br-CH₃ gauche | Steric repulsion between a bromine atom and a methyl group at a 60° angle. | Moderate |

| Br-COOH gauche | Steric repulsion between a bromine atom and a carboxylic acid group at a 60° angle. | Moderate |

| CH₃-COOH gauche | Steric repulsion between a methyl group and a carboxylic acid group at a 60° angle. | Low |

Based on these considerations, the anti-periplanar conformation, where the two bromine atoms are farthest apart, is expected to be the most stable and, therefore, the most populated conformer for both the erythro and threo diastereomers.

Impact of Stereochemistry on Chemical Reactivity and Product Selectivity

The specific stereoisomer of this compound will significantly influence its chemical reactivity, particularly in reactions where the stereochemistry of the starting material dictates the stereochemistry of the product.

A prime example is the base-induced elimination of HBr to form a bromopentenoic acid. The E2 (bimolecular elimination) reaction requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group (bromine).

For the threo diastereomer : In its most stable anti-conformation of the C3-C4 bond, there is a hydrogen atom anti-periplanar to the bromine at C4. Elimination of HBr from C4 and C5 would be facile. To achieve an anti-periplanar arrangement for elimination of HBr from C2 and C3, rotation to a less stable gauche conformation would be necessary.

For the erythro diastereomer : The most stable anti-conformation of the C3-C4 bond does not have a hydrogen atom on C2 that is anti-periplanar to the bromine on C3. Therefore, the molecule must adopt a higher-energy gauche conformation to undergo E2 elimination. This would likely result in a slower reaction rate compared to the threo diastereomer under the same conditions.

The stereochemistry of the starting material would also dictate the geometry of the resulting alkene. For instance, elimination from the threo isomer would be expected to produce the (E)-alkene, while the erythro isomer would yield the (Z)-alkene, assuming an E2 mechanism.

Furthermore, intramolecular reactions, such as the formation of a γ-lactone (5-methyloxolan-2-one, also known as γ-valerolactone), would also be influenced by the stereochemistry. The proximity of the carboxylic acid group to the C4 bromine, which is dependent on the conformational preferences of the specific diastereomer, will affect the rate of lactonization.

The table below summarizes the predicted outcomes for the E2 elimination of the different diastereomers.

| Diastereomer | Required Conformation for E2 (C2-C3) | Expected Major Alkene Product | Relative Reaction Rate |

| threo | gauche | (E)-2-bromo-pent-3-enoic acid | Slower |

| erythro | gauche | (Z)-2-bromo-pent-3-enoic acid | Faster |

Advanced Analytical and Spectroscopic Characterization of 3,4 Dibromopentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,4-Dibromopentanoic acid, both ¹H and ¹³C NMR would provide key insights into its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons at each carbon atom. The chemical shifts are influenced by the electronegativity of the adjacent bromine atoms and the carboxylic acid group. Protons on carbons bearing a bromine atom (C3 and C4) would be expected to appear at a lower field (higher ppm value) compared to those on the methylene (B1212753) group (C2). The terminal methyl group (C5) would resonate at the highest field (lowest ppm value). Spin-spin coupling between adjacent non-equivalent protons would result in complex splitting patterns, providing valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing a distinct signal for each of the five carbon atoms in the molecule. The carbon atom of the carboxylic acid group (C1) would have the most downfield chemical shift. The carbons bonded to the electronegative bromine atoms (C3 and C4) would also be significantly deshielded and appear at a lower field than the methylene (C2) and methyl (C5) carbons.

Expected ¹H and ¹³C NMR Data for this compound This table is based on theoretical predictions and data from analogous structures, as direct experimental data is not widely available.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| COOH | 10-12 | Singlet | 170-180 |

| CH₂ | 2.5-3.0 | Multiplet | 35-45 |

| CHBr (C3) | 4.0-4.5 | Multiplet | 50-60 |

| CHBr (C4) | 4.2-4.7 | Multiplet | 55-65 |

| CH₃ | 1.8-2.2 | Doublet | 20-30 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₅H₈Br₂O₂), the molecular ion peak ([M]⁺) would be expected to appear as a characteristic isotopic cluster due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The relative abundances of the M, M+2, and M+4 peaks would be approximately in a 1:2:1 ratio. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the molecular formula.

Electron ionization (EI) would likely lead to significant fragmentation of the molecule. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, loss of 17 amu) and the carboxylic acid group (-COOH, loss of 45 amu). Cleavage of the carbon-bromine bonds would also be a prominent fragmentation pathway, leading to ions corresponding to the loss of one or both bromine atoms.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Notes |

| 258/260/262 | [C₅H₈Br₂O₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) |

| 179/181 | [C₅H₈BrO₂]⁺ | Loss of one bromine atom |

| 213/215/217 | [C₅H₇Br₂O]⁺ | Loss of the hydroxyl group |

| 100 | [C₅H₈O₂]⁺ | Loss of both bromine atoms |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

Chromatographic Methods (e.g., High-Performance Liquid Chromatography for purity and reaction monitoring)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For this compound, HPLC would be the method of choice for assessing its purity and for monitoring the progress of its synthesis.

A reversed-phase HPLC method, likely employing a C18 column, would be suitable for the analysis of this moderately polar compound. The mobile phase would typically consist of a mixture of an aqueous component (often with a buffer or acid modifier like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of this compound would be dependent on the specific chromatographic conditions, including the mobile phase composition, flow rate, and column temperature. Detection would most likely be achieved using a UV detector, as the carboxylic acid group provides some UV absorbance, or a more universal detector like a refractive index detector or an evaporative light scattering detector.

By creating a calibration curve with standards of known concentration, HPLC can be used to accurately quantify the amount of this compound in a sample. This is particularly useful for determining the yield of a reaction or the purity of the final product.

Computational Chemistry and Theoretical Studies on 3,4 Dibromopentanoic Acid

Density Functional Theory (DFT) Calculations for Reaction Pathway Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the mechanisms and energetics of chemical reactions. For 3,4-dibromopentanoic acid, DFT calculations can be employed to explore various potential reaction pathways, such as dehydrobromination, nucleophilic substitution, or cyclization reactions.

By mapping the potential energy surface for a proposed reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy differences between these species allow for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of reaction feasibility and kinetics.

For instance, a hypothetical DFT study on the base-induced dehydrobromination of this compound could compare the pathways for elimination of HBr to form different unsaturated products. The calculations would involve optimizing the geometry of the starting material, the base, the transition state for the proton abstraction and bromide elimination, and the final products. The relative energies of the transition states would indicate the preferred regioselectivity of the elimination.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Base) | 0.0 |

| Transition State 1 (E2 Elimination at C3-C4) | +22.5 |

| Intermediate 1 | Not Applicable (Concerted) |

| Product 1 (4-Bromo-2-pentenoic acid) | -15.2 |

| Transition State 2 (E2 Elimination at C2-C3) | +28.1 |

| Intermediate 2 | Not Applicable (Concerted) |

Note: The data in this table is illustrative and represents a hypothetical outcome of DFT calculations for the purpose of explaining the methodology.

Molecular Modeling and Simulation of Compound Interactions and Reactivity

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules over time. These methods can provide insights into intermolecular interactions, conformational changes, and the role of solvent in chemical processes.

For this compound, molecular simulations could be used to understand its interactions with solvent molecules, such as water or organic solvents. By simulating the molecule in a box of solvent, one can analyze the radial distribution functions to understand the solvation shell structure and calculate the free energy of solvation. This is important for predicting solubility and understanding how the solvent might influence reaction rates and mechanisms.

Furthermore, if this compound were being investigated for its potential interaction with a biological target, such as an enzyme, molecular docking and MD simulations could predict its binding mode and affinity. Docking algorithms would search for the most favorable binding pose of the molecule within the active site of the protein, and subsequent MD simulations would assess the stability of the protein-ligand complex and quantify the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts).

Table 2: Hypothetical Interaction Energies of this compound with an Enzyme Active Site Residue from Molecular Modeling

| Interacting Residue | Interaction Type | Calculated Energy (kcal/mol) |

|---|---|---|

| Arginine | Hydrogen Bond (Carboxylic Acid) | -4.8 |

| Leucine | Hydrophobic Interaction | -1.5 |

| Tyrosine | Halogen Bond (Bromine) | -2.1 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information that can be obtained from molecular modeling studies.

Analysis of Bromine Electrophilicity and Transition-State Energies

The two bromine atoms in this compound introduce significant electrophilicity to the carbon atoms to which they are attached, making them susceptible to nucleophilic attack. Computational methods can be used to quantify this electrophilicity and analyze the transition states of reactions involving these centers.

Analysis of the electrostatic potential surface of this compound, calculated using quantum mechanical methods, can visually identify the electron-deficient regions of the molecule. Furthermore, population analysis methods can assign partial atomic charges, providing a quantitative measure of the electrophilicity of the carbon atoms bonded to the bromine atoms.

When studying a nucleophilic substitution reaction, for example, the calculation of the transition-state energy is paramount. According to the Hammond postulate, the structure of the transition state for an endothermic step will resemble the products, while for an exothermic step, it will resemble the reactants masterorganicchemistry.com. DFT and other high-level ab initio methods can precisely locate the geometry of the transition state and calculate its energy. This energy, relative to the reactants, gives the activation energy barrier for the reaction. Comparing the transition-state energies for different possible reaction pathways allows for the prediction of the most likely reaction outcome. For instance, in a substitution reaction, the transition-state energies for attack at C3 versus C4 could be compared to determine the regioselectivity.

Table 3: Hypothetical Calculated Properties Related to Bromine Electrophilicity and Reactivity

| Property | Value | Method |

|---|---|---|

| Partial Charge on C3 | +0.15 e | Mulliken Population Analysis |

| Partial Charge on C4 | +0.12 e | Mulliken Population Analysis |

| LUMO Energy | -0.5 eV | DFT (B3LYP/6-31G*) |

Note: This table contains hypothetical data to illustrate the computational analysis of electrophilicity and transition-state energies.

Applications of 3,4 Dibromopentanoic Acid in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Organic Molecules

The strategic placement of two bromine atoms and a carboxylic acid functional group makes 3,4-dibromopentanoic acid a highly adaptable building block in synthetic chemistry. The vicinal dibromide arrangement is particularly useful for introducing unsaturation into a molecule through dehydrobromination reactions.

Dehydrobromination to Form Unsaturated Fatty Acids: Treatment of vicinal dibromides with a strong base is a classic method for generating alkenes and alkynes. In the case of this compound, a controlled elimination reaction can be employed to produce various unsaturated pentenoic acid isomers. For instance, reaction with a strong, non-nucleophilic base like potassium hydroxide (B78521) (KOH) in ethanol (B145695) can facilitate a double dehydrohalogenation. This process is analogous to the preparation of alkynes from vicinal dibromides. The initial elimination would likely yield a bromopentenoic acid intermediate, which can then undergo a second elimination to form a pentynoic acid. The position of the resulting double or triple bond is influenced by the reaction conditions and the stereochemistry of the starting material.

This reactivity allows for the synthesis of specialty unsaturated fatty acids, which are valuable in biochemistry and materials science. The general pathway can be depicted as follows:

Step 1 (First Elimination): this compound reacts with a base to lose one equivalent of HBr, forming a mixture of bromopentenoic acid isomers.

Step 2 (Second Elimination): The resulting bromopentenoic acid reacts further with a strong base to eliminate a second equivalent of HBr, yielding a pentynoic acid.

This stepwise elimination provides a route to complex fatty acids that may be difficult to synthesize through other methods.

Role as an Intermediate in the Preparation of Specialty Chemicals

The reactivity of this compound allows it to serve as a key intermediate in the synthesis of various specialty chemicals, most notably lactones.

Synthesis of γ-Valerolactone (GVL) Derivatives: Intramolecular cyclization of this compound derivatives can lead to the formation of lactones, which are valuable green solvents and chemical intermediates. While direct cyclization is challenging, the compound can be chemically modified to facilitate this transformation. For example, reduction of the bromine atoms followed by selective oxidation or rearrangement could create a 4-hydroxypentanoic acid intermediate, which readily cyclizes to form γ-valerolactone (GVL).

Alternatively, the bromine atoms can be replaced by hydroxyl groups through nucleophilic substitution, although this can be accompanied by elimination reactions. A more controlled approach involves converting the dibromo acid into an unsaturated acid, as described previously, which can then be hydrated and cyclized. The conversion of biomass-derived levulinic acid to GVL is a well-established industrial process, and this compound represents a potential alternative synthetic route to GVL and its substituted derivatives. These lactones are used in the production of polymers, fuels, and as flavoring agents.

The potential synthetic pathways to GVL from this compound could involve multi-step sequences, highlighting its role as a precursor rather than a direct starting material.

Precursor for the Synthesis of Novel Ring Systems and Heterocycles

The presence of two electrophilic carbon centers (due to the C-Br bonds) and a nucleophilic/electrophilic carboxylic acid group makes this compound a suitable precursor for synthesizing a variety of ring systems, including heterocycles which are pivotal in medicinal chemistry.

Synthesis of Substituted Pyridazines: One potential application is in the synthesis of pyridazine (B1198779) derivatives. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse biological activities. A common synthetic route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). This compound can be envisioned as a precursor to the necessary dicarbonyl intermediate. Oxidation of the carbon atoms bearing the bromine atoms could potentially yield a γ-keto acid, a known precursor for pyridazinone synthesis.

A more direct, albeit hypothetical, route could involve the reaction of this compound with hydrazine hydrate. The reaction could proceed via a double nucleophilic substitution by the hydrazine nitrogens onto the carbon atoms bearing the bromine atoms, followed by cyclization and subsequent oxidation to form a substituted dihydropyridazine (B8628806) or pyridazine ring. This strategy leverages the vicinal dihalide functionality to construct the core heterocyclic framework. While not specifically documented for this compound, similar strategies using dihalo compounds are known in heterocyclic synthesis.

Formation of Other Heterocyclic Systems: The vicinal dibromide motif can react with various dinucleophiles to form different types of heterocyclic rings. For example, reaction with a diamine could lead to the formation of a substituted piperazine (B1678402) derivative, while reaction with a compound containing both thiol and amine functionalities could yield a substituted thiazine. The carboxylic acid group can either be protected during these transformations or participate in the cyclization, leading to more complex, fused ring systems.

Future Research Directions and Unexplored Potential of 3,4 Dibromopentanoic Acid

Development of Novel Catalytic Methods for its Synthesis and Transformations

The future development of 3,4-dibromopentanoic acid as a valuable synthetic intermediate is contingent on the creation of efficient and selective catalytic methods for both its synthesis and subsequent chemical transformations. Current synthetic routes often rely on stoichiometric reagents, which can limit stereochemical control and generate significant waste.

Future research should prioritize the development of catalytic asymmetric bromination of unsaturated precursors, such as derivatives of pentenoic acid. The use of chiral catalysts could enable the selective synthesis of specific stereoisomers of this compound, which is crucial for applications where three-dimensional structure dictates function. Furthermore, enzyme-based biocatalysis could offer a green and highly selective alternative for producing this compound. eurekalert.org

Beyond synthesis, the two bromine atoms serve as handles for a variety of catalytic transformations. A significant area for exploration is the catalytic dehydrobromination to form unsaturated pentanoic acid derivatives, providing access to other classes of compounds. Moreover, modern cross-coupling reactions, which have revolutionized organic synthesis, have not been extensively applied to substrates like this compound. Research into palladium, nickel, or copper-catalyzed reactions could enable the selective substitution of one or both bromine atoms, allowing for the introduction of a wide array of functional groups.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst System | Resulting Product Class | Research Goal |

|---|---|---|---|

| Asymmetric Bromination | Chiral Lewis Acid or Organocatalyst | Enantiopure Dibromo-acids | Stereocontrolled Synthesis |

| Dehydrobromination | Supported Metal Nanoparticles | Unsaturated Carboxylic Acids | Access to Alkenyl/Alkynyl Scaffolds |

| Suzuki Coupling | Palladium/Ligand Complex | Aryl/Vinyl-substituted Acids | C-C Bond Formation |

| Heck Coupling | Palladium Catalyst | Substituted Alkenyl Acids | Functionalization at C3/C4 |

| Sonogashira Coupling | Palladium/Copper Catalysis | Alkynyl-substituted Acids | Introduction of Alkynes |

Investigation of its Utility in Academic Biochemical Research and Protein Modification Studies

The bifunctional nature of this compound makes it a compelling candidate as a chemical probe for academic biochemical research, particularly in the study of proteins. mdpi.com As a bifunctional alkylating agent, it possesses two electrophilic carbon centers (C3 and C4) that can react with nucleophilic residues on proteins, such as cysteine, lysine, and histidine. aacrjournals.orgresearchgate.net This capacity for forming covalent bonds, potentially with two different nucleophiles, opens avenues for its use in protein cross-linking studies. researchgate.netnih.gov

A primary unexplored application is its use as a covalent cross-linking agent to map protein-protein interactions or to stabilize transient protein complexes for structural analysis. The defined five-carbon chain provides a specific spatial constraint, allowing researchers to "probe" for interacting residues within a certain distance. The carboxylic acid group offers a handle for further functionalization, such as the attachment of a reporter tag (e.g., a fluorophore or biotin) after the cross-linking event, facilitating the identification and isolation of modified proteins and peptides.

Furthermore, this compound could be investigated as a tool for activity-based protein profiling (ABPP). By designing derivatives of this compound that mimic a natural substrate, it could be used to covalently label the active sites of specific enzymes, allowing for their identification and functional study within complex biological mixtures. This academic use as a molecular tool to understand protein function is distinct from any clinical or therapeutic development.

Table 2: Proposed Biochemical Research Applications

| Research Area | Proposed Role of this compound | Information Gained |

|---|---|---|

| Structural Biology | Covalent cross-linker for protein complexes | Identification of interacting protein subunits and residue proximity |

| Proteomics | Proximity-labeling agent | Mapping the topology of protein active sites or interaction surfaces |

Exploration of this compound in Materials Science and Polymer Chemistry Research

In materials science, the dual functionality of this compound presents significant, yet unexplored, potential for the synthesis of novel functional polymers. chemimpex.com The molecule can be envisioned as a versatile monomer or initiator, contributing both a polymerizable group (the carboxylic acid) and latent functional sites (the bromine atoms) for post-polymerization modification. researchgate.net

One promising research direction is its use as a monomer in step-growth polymerization. Polycondensation of the carboxylic acid group with diols or diamines could produce polyesters or polyamides, respectively. The resulting polymers would feature pendant dibromoethyl groups along the backbone, which can serve as sites for subsequent chemical reactions. This would allow for the synthesis of graft copolymers or the introduction of specific functionalities to tailor the material's properties, such as hydrophilicity, thermal stability, or chemical resistance. rsc.org

Another significant area of future research is its application in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Halogenated compounds are frequently used as initiators in ATRP. cmu.edu The bromine atoms on this compound could potentially act as initiating sites for the growth of polymer chains. cmu.edu The carboxylic acid could be protected during polymerization and later deprotected to yield polymers with a functional group at one end and bromine atoms at the other, creating valuable macromolecular building blocks. This approach facilitates the creation of well-defined polymer architectures, including block copolymers. technochemical.com The direct polymerization of functional monomers containing carboxylic acid groups is an active area of research. nih.govnih.gov

Table 3: Potential Applications in Polymer Chemistry

| Polymerization Strategy | Role of this compound | Potential Polymer Structure | Key Feature |

|---|---|---|---|

| Polycondensation | Bifunctional Monomer | Polyester/Polyamide with pendant dibromo groups | Backbone with sites for post-polymerization modification |

| Ring-Opening Polymerization | Initiator (after conversion to alcohol) | Block Copolymers | Controlled architecture with functional end-groups |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymers with terminal Br and COOH groups | Well-defined polymers for advanced materials |

Q & A

Q. What are the recommended laboratory methods for synthesizing 3,4-Dibromopentanoic acid?

A two-phase bromination process using Br₂ and a substoichiometric amount of PBr₃ (5 mol%) at 80°C for 24 hours, followed by hydrolysis, has been reported to yield this compound with 90% efficiency. The use of PBr₃ as a catalyst is critical, as its absence drastically reduces reaction progress .

Q. How can HPLC be optimized for analyzing this compound and its derivatives?

Retention times and separation efficiency in HPLC can be modulated using sodium octylsulfate (SOS) in the mobile phase. For example, a 20 mM phosphate buffer (pH 3) with 4 mM SOS and acetonitrile gradients improves resolution of brominated carboxylic acids. Column choice (e.g., Inertsil ODS-3, 5 μm) and detection at 246 nm are recommended for enhanced sensitivity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for confirming bromine substitution patterns, while mass spectrometry (MS) provides molecular weight validation (expected m/z ≈ 259.92 for C₅H₈Br₂O₂). Infrared (IR) spectroscopy can identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bond vibrations (~600 cm⁻¹) .

Advanced Research Challenges

Q. How does stereochemistry influence the synthesis and reactivity of this compound?

Bromination reactions may yield stereoisomers (e.g., (2R,3S)-2,3-Dibromopentanoic acid), which require chiral separation techniques. Racemization risks during hydrolysis or storage necessitate enantiomeric purity checks via chiral HPLC or polarimetry .

Q. What strategies mitigate contradictions in reported bromination yields?

Systematic optimization of reaction parameters (e.g., Br₂ stoichiometry, temperature, and catalyst loading) is essential. For instance, PBr₃ enhances electrophilic bromination efficiency by stabilizing intermediates. Comparative studies under inert vs. open-air conditions can resolve discrepancies in hydrolysis rates .

Q. How can researchers address stability challenges during storage of this compound?

Store the compound in airtight, light-resistant containers at ≤4°C to prevent degradation. Periodic purity checks via HPLC or TLC are advised. Avoid prolonged exposure to moisture, as hydrolysis may regenerate precursor lactones .

Methodological Considerations

Q. What analytical workflows validate this compound in biological matrices?

Liquid-liquid extraction (LLE) with ethyl acetate, followed by derivatization (e.g., methyl ester formation using diazomethane), enhances detectability in GC-MS. For LC-MS/MS, negative ion mode with electrospray ionization (ESI) is optimal .

Q. How can computational modeling predict bromination regioselectivity?

Density Functional Theory (DFT) calculations can model transition states to predict preferential bromination at C3 and C4 positions. Solvent effects (e.g., polarity of aqueous vs. organic phases) should be incorporated to refine accuracy .

Data Interpretation and Reporting

Q. How should researchers reconcile conflicting data on brominated acid toxicity?

Cross-validate findings using orthogonal assays (e.g., in vitro cytotoxicity vs. in vivo metabolic studies). Contextualize results with literature on structurally analogous compounds, such as 2,4-Dibromo-2,4-dimethyl-3-pentanone, to identify trends in halogenated acid toxicity .

Q. What frameworks ensure rigorous statistical analysis of synthesis yield data?

Employ ANOVA to compare yields across experimental conditions (e.g., with/without PBr₃). Report confidence intervals (95% CI) and uncertainty margins from triplicate trials. Raw data should be archived in appendices for transparency .

Tables

Table 1: Optimization of Bromination Reaction Yields

| Condition | Yield (%) | Reference |

|---|---|---|

| Br₂ + PBr₃ (5 mol%) at 80°C | 90 | |

| Br₂ alone (no catalyst) | <10 |

Table 2: HPLC Parameters for Brominated Acid Analysis

| Mobile Phase | Column | Detection Wavelength |

|---|---|---|

| 20 mM phosphate + 4 mM SOS | Inertsil ODS-3 | 246 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.